2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the reaction of 4-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline with various amines. For instance, the reaction with 3-dimethylaminopropylamine in dimethylformamide, in the presence of anhydrous potassium carbonate, yields 4-(3-dimethylaminopropylamino)-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline . Another method involves the cyclization of ethyl 3-(4-methoxyanilino)-1,5-dimethyl-1H-pyrazole-4-carboxylate using phosphorus oxychloride to obtain 4-chloro-6-methoxy-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different amines to form substituted derivatives.
Cyclization Reactions: Cyclization of intermediates to form the pyrazoloquinoline core structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines such as 3-dimethylaminopropylamine and 2-diethylaminoethylamine.
Cyclization Reactions: Reagents like phosphorus oxychloride are used for cyclization reactions.
Major Products
The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential antiviral activities.
Biological Studies: It has been tested in vivo for efficacy against viruses such as the A2-Hong Kong influenza virus and the encephalomyocarditis virus.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is not fully understood. studies suggest that the compound may exert its effects by inducing the formation of interferon in vivo, which plays a key role in antiviral activity . The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline
- 4-Chloro-6-methoxy-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline
Uniqueness
2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its specific substitution pattern and the presence of the pyrazoloquinoline core.
Properties
CAS No. |
100548-62-7 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H11N3O/c1-7-10-11(16)8-5-3-4-6-9(8)13-12(10)14-15(7)2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
SUFDHAMNARJGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C3=CC=CC=C3NC2=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.